3-(4-Aminobicyclo[2.2.2]oct-1-yl)-propionic acid tert-butyl ester
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Overview
Description
3-(4-Aminobicyclo[2.2.2]oct-1-yl)-propionic acid tert-butyl ester is a compound with a unique bicyclic structure. It is known for its stability and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a bicyclo[2.2.2]octane ring system, which imparts rigidity and distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminobicyclo[2.2.2]oct-1-yl)-propionic acid tert-butyl ester typically involves the functionalization of a bicyclic precursor. One common method includes the stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid . This process may involve the use of dihydro-1,3-oxazine or γ-lactone intermediates, followed by ring closure of β-amino ester to form tricyclic pyrimidinones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable reactions such as cyclization, hydrogenation, and hydrolysis of corresponding esters . These methods ensure the production of the compound in sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminobicyclo[2.2.2]oct-1-yl)-propionic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-Aminobicyclo[2.2.2]oct-1-yl)-propionic acid tert-butyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Aminobicyclo[2.2.2]oct-1-yl)-propionic acid tert-butyl ester involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity . This interaction can affect various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Known for its biological activity and ability to block amino acid transport across cell membranes.
3-Aminobicyclo[2.2.2]octane-2-carboxylic acid: Exhibits similar stability and chemical properties.
Uniqueness
3-(4-Aminobicyclo[2.2.2]oct-1-yl)-propionic acid tert-butyl ester is unique due to its tert-butyl ester group, which enhances its stability and solubility. This makes it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
tert-butyl 3-(4-amino-1-bicyclo[2.2.2]octanyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2/c1-13(2,3)18-12(17)4-5-14-6-9-15(16,10-7-14)11-8-14/h4-11,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTAVIKRTJXVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC12CCC(CC1)(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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